REACTION_SMILES
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[CH3:12][CH2:13][NH2:14].[OH2:15].[nH:1]1[c:2](=[S:3])[nH:4][c:5]2[n:6][cH:7][nH:8][c:9]2[c:10]1=[S:11]>>[nH:1]1[c:2](=[S:3])[n:4][c:5]2[n:6][cH:7][nH:8][c:9]2[c:10]1[NH2:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S=c1[nH]c(=S)c2[nH]cnc2[nH]1
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Name
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Type
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product
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Smiles
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Nc1[nH]c(=S)nc2nc[nH]c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |